molecular formula C15H22N6O5S B12950445 s-Adenosyl-d-methionine

s-Adenosyl-d-methionine

Cat. No.: B12950445
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-XCPQSEKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Adenosyl-L-methionine (SAMe) is a sulfonium compound synthesized endogenously from methionine and adenosine triphosphate (ATP) via the enzyme methionine adenosyltransferase (MAT) . It serves as the primary methyl donor in over 100 enzymatic reactions, including DNA/RNA methylation, phospholipid synthesis, and neurotransmitter production . SAMe is critical for liver function, where it regulates hepatocyte growth, apoptosis, and detoxification pathways. Reduced hepatic SAMe levels are linked to chronic liver injury, steatohepatitis, and hepatocellular carcinoma, while exogenous SAMe supplementation demonstrates hepatoprotective effects in preclinical and clinical studies . Notably, SAMe homeostasis is tightly regulated; both deficiency and excess can disrupt cellular function, underscoring its dual role as a metabolic nexus and therapeutic agent .

Chemical Reactions Analysis

Methyl Group Transfer Reactions

SAM donates methyl groups to diverse substrates (nucleic acids, proteins, lipids) via two primary mechanisms:

Reaction TypeMechanismExample EnzymesKey Features
Nucleophilic Methylation Direct transfer to heteroatoms (O, N, S)Catechol-O-methyltransferase (COMT) Sequential binding: SAM → metal → substrate
Radical Methylation Hydrogen abstraction → methyl additionRadical SAM methylases (RS) Requires [4Fe-4S] cluster and 5′-dAdo· radical

Key Findings :

  • COMT requires ordered ligand binding (SAM → Mg²⁺ → catechol); disruption prevents catalysis .

  • RS enzymes use SAM’s 5′-dAdo· radical to abstract H-atoms, enabling methylation of unactivated carbons (e.g., in cyclopropane fatty acid biosynthesis) .

Radical-Mediated Reactions

Radical SAM enzymes initiate reactions via homolytic cleavage of SAM’s S–C5′ bond, forming a transient organometallic intermediate (Ω) with an Fe–C5′ bond (Fig. 2):

SAM[4Fe-4S]1+Ω5-dAdo\cdotp+methionine\text{SAM} \xrightarrow{\text{[4Fe-4S]}^{1+}} \Omega \rightarrow 5'\text{-dAdo·} + \text{methionine}

Experimental Evidence :

  • EPR/ENDOR Spectroscopy : Ω exhibits a characteristic g∥ = 2.035 signal, confirmed in pyruvate formate-lyase activating enzyme (PFL-AE) and other RS enzymes .

  • Isotopic Labeling : 2H^{2}\text{H}- and 13C^{13}\text{C}-SAM studies validate 5′-dAdo·’s role in H-atom abstraction .

Applications :

  • Adenosylation : 5′-dAdo· attacks dehydroalanine residues in peptides, forming adenosylated radicals .

  • Post-Translational Modifications : Radical SAM enzymes catalyze thiomethylation, thioamination, and lipoylation .

Organometallic Intermediate Ω in Radical Reactions

Recent studies challenge the classical SAM cleavage mechanism, revealing Ω as a universal intermediate in RS enzymes:

PropertyΩ ([4Fe-4S]-5′-dAdo)Coenzyme B₁₂ (AdoCbl)
Metal-Carbon Bond Fe–C5′Co–C5′
Radical Generation Homolysis of Fe–C bondHomolysis of Co–C bond
Catalytic Scope >100,000 enzymes; 80+ reactions~12 reactions

Implications :

  • Ω’s discovery expands bio-organometallic chemistry, linking RS enzymes to B₁₂-dependent systems .

Reaction Kinetic Data

Time-resolved freeze-quench EPR studies on PFL-AE reveal:

  • Ω Formation : Occurs within 500 ms (g = 2.035 signal) .

  • 5′-dAdo· Release : Peaks at 8 s, confirmed by 2H^{2}\text{H}-SAM isotope experiments .

  • Substrate Radical Lifetimes : Tertiary peptide radicals persist for >30 s before quenching .

Scientific Research Applications

Neuropsychiatric Applications

Depression Treatment
SAMe has been extensively studied for its antidepressant effects. It is believed to enhance the methylation of neurotransmitters, which plays a significant role in mood regulation. Clinical trials have shown that SAMe can be effective in treating major depressive disorder, particularly in patients who do not respond to conventional treatments. For instance, a systematic review indicated that SAMe supplementation resulted in significant improvements in depression scores compared to placebo groups .

Mechanisms of Action
The mechanisms through which SAMe exerts its effects include:

  • Transmethylation Pathways : SAMe acts as a methyl donor in the methylation of DNA, RNA, and proteins, influencing gene expression and neurotransmitter synthesis .
  • Anti-inflammatory Effects : SAMe has been shown to reduce levels of pro-inflammatory cytokines, which are often elevated in depressive disorders .

Liver Health

Liver Disease Treatment
SAMe is utilized as a treatment for liver diseases such as cirrhosis and hepatitis. It aids in liver function by enhancing glutathione levels, a potent antioxidant that protects liver cells from damage. Studies have indicated that SAMe supplementation can improve liver function tests and reduce symptoms associated with liver disease .

Clinical Evidence
A review highlighted that patients with chronic liver disease experienced significant benefits from SAMe therapy, including improved biochemical markers of liver function and reduced symptoms of fatigue and malaise .

Joint Health

Osteoarthritis Management
SAMe is also marketed as a dietary supplement for osteoarthritis relief. Research suggests that it may alleviate pain and improve joint function comparable to non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .

Clinical Trials
A systematic review found that SAMe was effective in reducing pain and improving physical function in osteoarthritis patients. In some studies, it was reported to be as effective as NSAIDs with fewer adverse effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of S-Adenosyl-d-methionine:

ApplicationConditionKey FindingsReference
NeuropsychiatryDepressionSignificant improvement in depression scores
Effective as an adjunct therapy with SSRIs
Liver HealthCirrhosis/HepatitisImproved liver function tests
Enhanced glutathione levels
Joint HealthOsteoarthritisComparable efficacy to NSAIDs for pain relief
Fewer gastrointestinal side effects

Case Studies

Several case studies have illustrated the effectiveness of SAMe in clinical settings:

  • Case Study 1 : A patient with treatment-resistant depression showed marked improvement after adding SAMe to their regimen, achieving remission within weeks .
  • Case Study 2 : In a cohort study involving patients with chronic liver disease, those receiving SAMe demonstrated better clinical outcomes compared to those who did not receive supplementation .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure/Function Role in Metabolism Key Differences from SAMe References
S-Adenosylhomocysteine (SAH) Demethylated product of SAMe; lacks methyl group Feedback inhibitor of methyltransferases; precursor in transsulfuration pathway Non-methylating; accumulates under methionine excess, exacerbating oxidative stress
Methionine Essential amino acid; SAMe precursor Substrate for MAT; involved in protein synthesis and methylation cycles Requires ATP-dependent activation to SAMe; excess leads to hypermethioninemia and altered SAMe/SAH ratios
Methylthioadenosine (MTA) SAMe catabolite; lacks methyl-donor capacity Regulates polyamine metabolism; anti-inflammatory and anti-proliferative effects Does not participate in methylation; acts via independent signaling pathways (e.g., NF-κB inhibition)
D-Methionine Enantiomer of L-methionine Limited role in mammalian metabolism; used in experimental models Inactive in SAMe biosynthesis due to stereospecificity of MAT
SAMe Disulfate Tosylate Synthetic, stabilized SAMe salt Research tool with enhanced solubility and shelf-life Pharmacokinetic differences (e.g., delayed degradation) compared to endogenous SAMe

Biochemical and Pharmacological Contrasts

  • Methylation Capacity: SAMe is the sole direct methyl donor for DNA, proteins, and lipids, whereas SAH and MTA lack this function. Methionine indirectly contributes via SAMe synthesis . Synthetic SAMe analogs (e.g., disulfate tosylate) retain methyl-donor activity but exhibit altered bioavailability in experimental settings .
  • SAH accumulation inhibits methyltransferases, disrupting epigenetic regulation, while SAMe excess upregulates cystathionine synthase, diverting homocysteine to glutathione synthesis .
  • Therapeutic Applications: SAMe is clinically validated for cholestasis and depression, showing efficacy comparable to tricyclic antidepressants . MTA, though non-methylating, mimics SAMe’s anti-inflammatory effects in liver injury models, suggesting divergent mechanisms of action .

Research Findings

  • Enzymatic Synthesis : Immobilized MAT systems enhance SAMe yield (up to 60% conversion efficiency) compared to traditional fermentation, addressing instability issues in industrial production .
  • SAMe in Oxidative Stress: SAMe upregulates glutathione synthesis and mitochondrial function, offering superior protection against acetaminophen-induced hepatotoxicity compared to N-acetylcysteine .
  • Evolutionary Divergence : Archaeal SAMe synthetases exhibit distinct substrate-binding domains, highlighting evolutionary adaptations absent in mammalian enzymes .

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of SAMe in cellular processes, and how can these be experimentally validated?

SAMe serves as a universal methyl donor in methylation reactions (e.g., DNA, proteins, lipids) and a precursor for polyamines and glutathione. To validate these roles:

  • Use in vitro assays with radiolabeled SAMe (e.g., 3^3H-CH3_3) to track methyl transfer in enzymatic reactions .
  • Quantify glutathione levels via HPLC in SAMe-treated hepatocyte cultures under oxidative stress .
  • Employ knockout models (e.g., methionine adenosyltransferase (MAT) mutants) to study methylation deficits .

Q. How should SAMe be handled and stabilized in laboratory settings to ensure experimental reproducibility?

SAMe is hygroscopic and degrades rapidly in aqueous solutions. Best practices include:

  • Storing lyophilized SAMe at -80°C in inert atmospheres (argon) to prevent oxidation .
  • Preparing fresh solutions in acidic buffers (pH 3-4) to stabilize the sulfonium ion .
  • Validating SAMe integrity via LC-MS before use in time-sensitive assays .

Q. What experimental models are suitable for studying SAMe's hepatoprotective effects?

  • Animal models : MAT1A knockout mice develop spontaneous steatohepatitis and hepatocellular carcinoma, mimicking SAMe deficiency in chronic liver disease .
  • Cell lines : Primary hepatocytes treated with ethanol or acetaminophen to study SAMe’s role in mitigating oxidative stress via glutathione synthesis .
  • Clinical cohorts : Meta-analyses of SAMe supplementation in cholestatic liver disease patients .

Advanced Research Questions

Q. How can contradictory findings on SAMe's therapeutic efficacy in liver injury be resolved?

SAMe exhibits a "Goldilocks effect": both deficiency and excess disrupt liver homeostasis. To address contradictions:

  • Dose-response studies : Compare low-dose (restorative) vs. high-dose SAMe in MAT-deficient models .
  • Mechanistic dissection : Differentiate methyl donor-dependent effects (e.g., phosphatidylcholine synthesis) from methylthioadenosine (MTA)-mediated anti-apoptotic signaling .
  • Patient stratification : Use biomarkers (e.g., serum methionine, SAMe/SAH ratio) to identify subgroups likely to benefit .

Q. What methodologies enable the synthesis and application of SAMe analogs in enzyme engineering?

  • Chemoenzymatic synthesis : Chlorinase SalL catalyzes SAMe analog formation (e.g., fluorinated SAMe) for methyltransferase engineering .
  • Analytical validation : Characterize analogs via 19^{19}F-NMR or X-ray crystallography to confirm structural fidelity .
  • Functional assays : Test analogs in methyltransferase-coupled reactions (e.g., histone H3 lysine methylation) to assess activity .

Q. How do SAMe pharmacokinetics influence experimental design in preclinical studies?

SAMe has poor oral bioavailability and short half-life (<2 hours). Optimal approaches include:

  • Continuous infusion : Use osmotic pumps in rodent models to maintain stable plasma levels .
  • Prodrug strategies : Test stabilized derivatives (e.g, SAMe tosylate) to enhance tissue penetration .
  • Pharmacodynamic markers : Monitor S-adenosylhomocysteine (SAH) levels as a proxy for SAMe utilization .

Q. What statistical frameworks are recommended for meta-analyses of SAMe's clinical efficacy?

  • PRISMA guidelines : Systematically aggregate randomized controlled trials (RCTs) with homogeneity in endpoints (e.g., liver enzyme normalization) .
  • Subgroup analysis : Stratify by etiology (alcoholic vs. non-alcoholic liver disease) to address heterogeneity .
  • Dose-adjusted models : Use mixed-effects regression to account for variable SAMe dosing across studies .

Q. Methodological Considerations

Q. How can researchers address SAMe's instability in long-term cell culture experiments?

  • Co-factor supplementation : Add adenosine triphosphate (ATP) and methionine to sustain endogenous SAMe synthesis .
  • Time-course assays : Collect samples at multiple timepoints to capture transient SAMe effects (e.g., early-phase methylation vs. late-phase apoptosis) .

Q. What controls are essential when studying SAMe-dependent methyltransferases?

  • Negative controls : Use SAMe-depleted reaction mixtures or inactive analogs (e.g., sinefungin).
  • Positive controls : Include known methyltransferase substrates (e.g., histone peptides for SETD2 assays).
  • SAH inhibition : Add SAH hydrolase inhibitors to validate methylation specificity .

Q. Emerging Research Frontiers

Q. Can SAMe analogs be engineered to target specific epigenetic regulators?

  • Directed evolution : Screen SAMe analog libraries with engineered methyltransferases (e.g., DOT1L) for selective activity .
  • Cryo-EM studies : Resolve SAMe-binding pockets in methyltransferases to guide analog design .

Properties

Molecular Formula

C15H22N6O5S

Molecular Weight

398.4 g/mol

IUPAC Name

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8-,10-,11-,14-,27?/m1/s1

InChI Key

MEFKEPWMEQBLKI-XCPQSEKJSA-N

Isomeric SMILES

C[S+](CC[C@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.